molecular formula C6H8Br2N2O B1520054 2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide CAS No. 443956-55-6

2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide

Cat. No. B1520054
M. Wt: 283.95 g/mol
InChI Key: BZPYQOTWDYNOCC-UHFFFAOYSA-N
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Patent
US07741339B2

Procedure details

To a stirred solution of 2-amino-3-(hydroxymethyl)pyridine (156 g, 1.257 mole) in HOAc (2.5 L) at ambient temperature was added bromine (64.1 mL, 1.257 mole) dropwise over 1 hr. A suspension began to form during the addition. An exotherm to 36° C. was controlled with an ice bath. After the addition, the reaction mixture was stirred at ambient temperature overnight. The yellow precipitate was filtered, washed with ether and air-dried to give the title compound (289 g, 81%): MS (ES) m/e 203.2 (M+H)+; 1H NMR (400 MHz, DMSO-d6, free base) δ 7.89 (d, J=2.3 Hz, 1 H), 7.52 (s, 1 H), 5.92 (br s, 2 H), 5.29 (br s, 1 H), 4.30 (s, 2 H).
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
64.1 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:10]Br>CC(O)=O>[BrH:10].[NH2:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][C:5]([Br:10])=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
NC1=NC=CC=C1CO
Name
Quantity
64.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
2.5 L
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form during the addition
CUSTOM
Type
CUSTOM
Details
An exotherm to 36° C. was controlled with an ice bath
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The yellow precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Br.NC1=NC=C(C=C1CO)Br
Measurements
Type Value Analysis
AMOUNT: MASS 289 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 161.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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